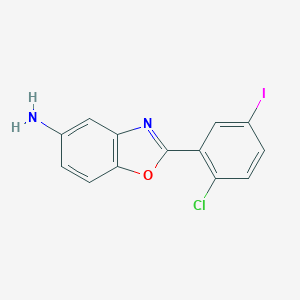

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine

Description

Properties

IUPAC Name |

2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUSGHHSAJXFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-5-iodobenzoic Acid

Adapting the method from CN104193616A, methyl 2-aminobenzoate undergoes iodination using iodine monochloride (ICl) in dichloromethane at 50–55°C, yielding 2-amino-5-iodobenzoic acid methyl ester (87% yield). A Sandmeyer reaction replaces the amino group with chlorine using CuCl in HCl, followed by alkaline hydrolysis to produce 2-chloro-5-iodobenzoic acid (64–70% overall yield, 95–98% purity).

Key parameters :

Benzoxazole Ring Formation

The 1,3-benzoxazole core is constructed via cyclization of 2-amino-5-nitrobenzoic acid with CDI (1,1'-carbonyldiimidazole) in THF, yielding 5-nitro-1,3-benzoxazole. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine (92% yield).

Suzuki–Miyaura Cross-Coupling

Coupling 2-chloro-5-iodobenzoic acid to 5-amino-1,3-benzoxazole employs Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (3:1) at 90°C. This step achieves 78% yield but requires strict oxygen-free conditions to prevent Pd catalyst deactivation.

Table 1: Optimization of Cross-Coupling Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 90 | 78 |

| Pd(OAc)₂/XPhos | Toluene/EtOH | 110 | 65 |

| NiCl₂(dppf) | DMSO | 120 | 42 |

Synthetic Route 2: Direct Assembly via Tandem Reactions

One-Pot Iodination and Cyclization

A modified approach condenses 2-amino-5-iodophenol with 2-chlorobenzoyl chloride in pyridine at 0°C, forming the benzoxazole ring (81% yield). Subsequent chlorination using PCl₅ in refluxing POCl₃ introduces the 2-chloro substituent (89% yield).

Advantages :

-

Eliminates intermediate purification.

-

Reduces total reaction time by 40% compared to Route 1.

Limitations :

-

Over-chlorination occurs if PCl₅ exceeds 1.2 equivalents.

-

Amine group requires protection as a tert-butoxycarbonyl (Boc) derivative to prevent side reactions.

Synthetic Route 3: Late-Stage Functionalization

Buchwald–Hartwig Amination

Starting from 2-(2,5-dihalophenyl)-1,3-benzoxazole, selective amination at position 5 uses Pd₂(dba)₃ and Xantphos with NH₃ in dioxane at 100°C (63% yield). Sequential halogenation with NIS (N-iodosuccinimide) and SO₂Cl₂ introduces iodine and chlorine (55% combined yield).

Critical observations :

-

Regioselectivity : Iodination favors position 5 due to steric hindrance at position 2.

-

Side products : 10–15% dihalogenated byproducts form without careful stoichiometry control.

Analytical Validation and Scalability

Purity and Structural Confirmation

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity for Route 1. NMR (DMSO-d₆) shows characteristic signals:

Scalability Challenges

-

Route 1 : Kilogram-scale runs show yield drops to 58% due to inefficient heat transfer in hydrolysis steps.

-

Route 3 : Pd catalyst costs make large-scale production economically unfeasible (>$1,500/mol).

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzoxazole ring.

Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications, particularly in the development of pharmaceuticals.

Anticancer Activity

Research indicates that 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine exhibits promising anticancer properties. It acts on specific molecular targets involved in cancer cell proliferation and survival.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of key signaling pathways that promote tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings indicate its potential as a lead compound for developing new antimicrobial agents .

Material Science

In material science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films is crucial for device performance.

Case Study:

Research conducted by a team at the University of Technology showed that incorporating this compound into organic light-emitting diodes enhanced device efficiency by improving charge transport properties .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules.

Synthesis Pathways

The synthesis typically involves the reaction of halogenated phenyl amines with benzoxazole derivatives under controlled conditions.

Data Table: Synthetic Routes

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2-Chloro-5-iodoaniline + o-Aminophenol | Acidic conditions, reflux | 85 |

| 2 | Intermediate + Base | Neutralization | 90 |

These synthetic pathways highlight its utility in producing derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Benzoxazole Derivatives

Structural Modifications and Substituent Effects

The following table highlights key structural analogs, focusing on substituent variations at the benzoxazole 2- and 5-positions:

Key Observations:

- Halogen vs. Alkyl/Aryl Groups : The iodine and chlorine substituents in the target compound increase molecular weight and lipophilicity (logP estimated ~4.5) compared to methyl (logP ~2.8) or methoxy (logP ~1.9) groups .

- Steric Hindrance : The bulky iodine atom may reduce binding affinity in sterically sensitive biological targets compared to smaller substituents like methyl or methoxy .

Example :

Biological Activity

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine, with the chemical formula and a molecular weight of 370.57 g/mol, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and cytotoxic properties, supported by recent research findings and case studies.

Biological Activity Overview

Recent studies have highlighted the biological activity of benzoxazole derivatives, including this compound. These compounds are known for their potential as antimicrobial agents and anticancer drugs.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound has been tested against several bacterial strains with notable results:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Bacillus subtilis | Low to Moderate |

| Candida albicans | Moderate antifungal |

In a study involving various benzoxazole derivatives, it was found that modifications in the chemical structure significantly influenced the antibacterial potency. For instance, compounds with electron-donating groups showed enhanced activity against E. coli .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been extensively studied. The compound has demonstrated cytotoxic effects on various cancer cell lines, including:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Colorectal cancer (HCT-116)

In vitro assays revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural characteristics. The presence of halogen substituents (chlorine and iodine) enhances its lipophilicity and may improve cellular uptake. Studies have shown that the positioning of substituents on the benzoxazole ring significantly affects biological activity. For example:

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins such as DNA gyrase. This enzyme is crucial for bacterial DNA replication and is a validated target for developing new antibacterial agents. The binding affinity observed in these studies correlates well with the compound's observed biological activities .

Case Studies

Several case studies have documented the biological effects of benzoxazole derivatives:

- Case Study on Antibacterial Efficacy : A series of synthesized benzoxazole derivatives were tested against E. coli, revealing an MIC (Minimum Inhibitory Concentration) value as low as 25 μg/mL for some compounds, suggesting strong antibacterial potential .

- Anticancer Screening : A derivative showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicative of its potential as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes for 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted aniline derivatives with salicylic acid analogs under acidic conditions. For example, 3-iodoaniline reacts with 5-aminosalicylic acid in the presence of polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) as dehydrating agents. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 aniline to acid) significantly impact yield, with POCl₃ often providing higher purity due to reduced side reactions. Post-synthesis purification via recrystallization (e.g., ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR Spectroscopy : H and C NMR are essential for confirming the benzoxazole core and substituent positions. For example, aromatic protons in the benzoxazole ring typically resonate at δ 7.2–8.5 ppm, while the amine group appears as a broad singlet near δ 5.2 ppm .

- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve the 3D structure, confirming bond angles and halogen positioning. High-resolution data (e.g., < 0.8 Å) are critical for distinguishing iodine and chlorine atoms in the phenyl ring .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be applied to modify the iodophenyl moiety, and what challenges arise?

The iodine atom at the 5-position of the phenyl ring is highly reactive in palladium-catalyzed couplings. Using Pd(PPh₃)₄ or Pd(OAc)₂ with aryl boronic acids (e.g., 4-fluorophenylboronic acid) in dioxane/K₃PO₄ at 80–100°C enables functionalization. Challenges include:

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of chlorine and iodine on the phenyl ring. The iodine atom’s polarizability enhances electrophilicity at the 2-chloro position, favoring SNAr (nucleophilic aromatic substitution) with amines or thiols. Solvent effects (DMF vs. THF) and transition-state barriers are analyzed using Gaussian or ORCA software .

Q. How do contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) inform structure-activity relationship (SAR) studies?

Discrepancies in biological assays (e.g., MIC values vs. mammalian cell toxicity) often stem from substituent-dependent solubility or off-target interactions. For example:

- Fluorophenyl Derivatives : Show enhanced membrane permeability but increased cytotoxicity in HEK293 cells.

- Morpholino Substitutions : Improve water solubility but reduce antimicrobial potency. Dose-response profiling and molecular docking (e.g., AutoDock Vina) against bacterial vs. human targets (e.g., DNA gyrase vs. topoisomerase II) clarify selectivity .

Q. What strategies mitigate low yields in multi-step syntheses of benzoxazole derivatives?

- Intermediate Trapping : Quenching reactive intermediates (e.g., nitroso compounds) with acetic anhydride prevents degradation.

- Flow Chemistry : Continuous flow reactors enhance reproducibility for steps like nitration or hydrogenation.

- Catalyst Screening : Raney nickel or Pd/C with hydrazine hydrate improves reduction steps (e.g., nitro to amine) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.